molecular formula C19H22N4O3S B2593378 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013783-19-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2593378
CAS No.: 1013783-19-1
M. Wt: 386.47
InChI Key: HYIIWVUCGRNIJL-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminothiophenol with methoxyacetic acid under acidic conditions. The pyrazole ring is then synthesized separately through the reaction of hydrazine with 1,3-diketones. Finally, the two rings are coupled together using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its dual ring structure, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition and electronic device fabrication .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-9-16(21-22(12)2)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIIWVUCGRNIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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